molecular formula C5H2F3N B1601670 2,4,5-Trifluoropyridine CAS No. 837365-04-5

2,4,5-Trifluoropyridine

Cat. No.: B1601670
CAS No.: 837365-04-5
M. Wt: 133.07 g/mol
InChI Key: SNSQDAAIMIVWAR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoropyridine is a fluorinated heterocyclic compound with the molecular formula C5H2F3N. It is a derivative of pyridine, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with nucleophiles, which selectively replaces fluorine atoms at specific positions. Another approach involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced fluorination techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,5-Trifluoropyridine is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • 2,3,5-Trifluoropyridine
  • 2,4,6-Trifluoropyridine
  • 3,4,5-Trifluoropyridine

Comparison: 2,4,5-Trifluoropyridine is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, 2,3,5-Trifluoropyridine may have different nucleophilic substitution reactivity due to the varying positions of fluorine atoms .

Properties

IUPAC Name

2,4,5-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSQDAAIMIVWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479266
Record name 2,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837365-04-5
Record name 2,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trifluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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